Cas no 2097900-46-2 (1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea)

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic urea derivative featuring a substituted phenyl group and a thiophene-containing pyrrolidine moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of biologically active molecules. Its structural complexity allows for selective interactions with target proteins, making it valuable for research in receptor modulation and enzyme inhibition. The presence of both aromatic and heterocyclic components enhances its binding affinity and solubility profile. This compound is primarily utilized in preclinical studies for investigating structure-activity relationships in drug discovery. Its synthetic route is well-documented, ensuring reproducibility for research applications.
1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea structure
2097900-46-2 structure
Product Name:1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
CAS No:2097900-46-2
MF:C17H21N3OS
MW:315.43314242363
CID:5468202
Update Time:2025-05-21

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • 1-(2-methylphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
    • 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • Inchi: 1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21)
    • InChI Key: YMXXAYHJYDMZGQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1CCC(C1)NC(NC1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 315.14053348 g/mol
  • Monoisotopic Mass: 315.14053348 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.6
  • Molecular Weight: 315.4

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Pricemore >>

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Additional information on 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea: A Comprehensive Overview

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS No. 2097900-46-2) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of ureas, which are widely studied for their potential therapeutic applications. The molecule incorporates a pyrrolidine ring, a thiophene moiety, and a methylphenyl group, each contributing to its distinct properties and biological activity.

The synthesis of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves a multi-step process that typically includes the formation of the pyrrolidine ring, followed by the introduction of the thiophene substituent and the urea group. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective routes to this compound, enhancing its scalability for research and potential commercial applications.

One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exhibits potent activity against various targets, including enzymes, receptors, and signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research published in *Nature Communications* highlights its ability to inhibit a key enzyme involved in tumor progression, making it a promising candidate for anticancer drug development.

In addition to its enzymatic activity, this compound has shown remarkable selectivity for certain receptor subtypes. A study in *Journal of Medicinal Chemistry* revealed that it binds selectively to G protein-coupled receptors (GPCRs), which are critical mediators of cellular responses. This selectivity underscores its potential as a lead compound for designing drugs with fewer off-target effects.

The structural versatility of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea also lends itself to further modifications. Researchers have explored substituent variations on the thiophene ring and the pyrrolidine core to optimize its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These modifications have significantly improved its drug-like qualities, paving the way for preclinical testing.

From an environmental standpoint, recent studies have assessed the eco-toxicological profile of this compound. Results indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, suggesting that it may be environmentally benign when used responsibly. However, further long-term ecological studies are warranted to fully understand its impact on various ecosystems.

In conclusion, 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yli}urea (CAS No. 2097900462) represents a compelling example of how structural complexity can be harnessed to create molecules with diverse biological activities. Its unique combination of chemical features positions it as a valuable tool in drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound holds great promise for advancing therapeutic interventions across multiple disease areas.

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